[4-(4-Methylbenzenesulfonyl)phenyl]methanol
Description
[4-(4-Methylbenzenesulfonyl)phenyl]methanol is a sulfonated aromatic compound characterized by a para-substituted methylbenzenesulfonyl group and a hydroxymethyl (-CH2OH) group on a benzene ring. The molecular formula is C14H14O3S (molecular weight: 262.32 g/mol), and its structure includes a sulfonyl (-SO2-) bridge linking the methyl-substituted benzene to the hydroxymethylphenyl moiety. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing sulfonyl group, which enhances stability and influences intermolecular interactions .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWRJRUEUFCLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(4-Methylbenzenesulfonyl)phenyl]methanol, a compound with the molecular formula C14H16O3S, has gained attention in recent years due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a phenyl ring, which is known to influence its biological properties. The presence of the methyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Research indicates that this compound interacts with various biological macromolecules, influencing their activity. It has been shown to inhibit specific enzyme pathways and modulate receptor interactions, which can lead to alterations in cellular signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. Notably, it has demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation via caspase activation |
Anti-inflammatory Activity
In addition to anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A study published in 2023 evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and lung cancer cells, highlighting its potential as a chemotherapeutic agent .
- Inflammation Model : Another study demonstrated that this compound could significantly decrease TNF-alpha levels in an LPS-induced inflammation model, indicating its role in modulating inflammatory responses .
- Binding Studies : Interaction studies revealed that this compound could bind effectively to specific proteins involved in cancer progression, suggesting a targeted approach for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
1. Antibacterial Activity
Research indicates that compounds similar to [4-(4-Methylbenzenesulfonyl)phenyl]methanol exhibit significant antibacterial properties. A study highlighted the effectiveness of sulfonamide derivatives against Gram-positive bacteria, suggesting that modifications to the sulfonamide structure can enhance their antibacterial activity . The compound's ability to inhibit bacterial growth makes it a candidate for further development in antibiotic therapies.
2. Antitumor Properties
The compound has been investigated for its potential antitumor effects. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development. The structural modifications, such as the incorporation of the methanol moiety, may influence the compound's efficacy and selectivity against various cancer cell lines .
Materials Science
3. Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its sulfonyl group can facilitate interactions with other polymer components, enhancing properties such as thermal stability and mechanical strength. Research into the synthesis of polymeric materials incorporating this compound is ongoing, focusing on applications in coatings and adhesives .
4. Photonic Applications
The compound's unique electronic properties make it suitable for use in photonic devices. Studies are exploring its role in organic light-emitting diodes (OLEDs) and solar cells, where it can contribute to improved efficiency and stability of the devices. The incorporation of sulfonamide groups has been shown to influence charge transport characteristics, which is critical for optimizing device performance .
Environmental Applications
5. Environmental Remediation
The environmental implications of this compound are also being studied, particularly in the context of wastewater treatment. Its ability to interact with various pollutants suggests potential applications in adsorption processes for removing contaminants from water sources. Research is ongoing to assess its effectiveness and environmental impact in practical applications .
Case Studies
Comparison with Similar Compounds
Key Features :
- Functional Groups : 4-Methylbenzenesulfonyl (electron-withdrawing), hydroxymethyl (polar, hydrogen-bonding).
- Synthesis: Likely synthesized via sulfonylation of 4-(hydroxymethyl)phenol with 4-methylbenzenesulfonyl chloride under basic conditions (analogous to methods in ).
Structural analogs vary in substituents on the sulfonyl group, aromatic rings, or functional groups. Below is a detailed comparison:
Structural Analogs and Physicochemical Properties
Solubility inferred from structurally related compounds (e.g., ).
*Yields from analogous syntheses (e.g., for sulfonate ester).
Key Observations:
Functional Group Impact: Carboxylic Acid (): Increases polarity and molecular weight (291.32 g/mol) compared to the target compound. Enhances hydrogen-bonding capacity, improving solubility in DMSO . Sulfonate Ester (): Higher molecular weight (350.39 g/mol) due to the additional sulfonyl group. The ester linkage may reduce hydrolytic stability compared to the methanol derivative .
Synthetic Yields :
- Sulfonate esters (e.g., 4c in ) are synthesized in high yields (81%) via reactions with p-toluenesulfonic anhydride .
- Pyrrolidine derivatives () require multistep syntheses, yielding ~50% .
Spectral and Crystallographic Comparisons
- NMR Data: 4-(Methylsulfonyl)phenyl 4-methylbenzenesulfonate (4c): 1H NMR shows aromatic protons at δ 7.93–7.18 ppm and methyl groups at δ 3.05 (s, 3H) and 2.47 (s, 3H) . 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone (): Crystal structure reveals a dihedral angle of 33.56° between aromatic rings, stabilized by C–H···O hydrogen bonds .
- Crystal Packing: The target compound’s structure is expected to exhibit similar intermolecular hydrogen bonds (e.g., C–H···O) due to the sulfonyl and methanol groups, influencing its solid-state stability .
Preparation Methods
Preparation of Key Intermediate: p-Methylsulfonyl Benzaldehyde
A crucial precursor in the synthesis is p-methylsulfonyl benzaldehyde , which can be converted subsequently into the target benzylic alcohol.
Method Summary:
- Starting from p-chlorobenzaldehyde , a nucleophilic substitution with sodium methyl mercaptide in aqueous solution under phase transfer catalysis yields p-methylthio benzaldehyde .
- The methylthio group is then oxidized to the methylsulfonyl group using hydrogen peroxide in the presence of sulfuric acid and an oxidation catalyst such as sodium wolframate.
- The reaction conditions are optimized to achieve high yield, purity, and environmental compatibility.
Reaction Conditions and Yields:
| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| A: Substitution | p-chlorobenzaldehyde + sodium methyl mercaptide, phase transfer catalyst (e.g., tetrabutylammonium bromide) | 30–50 | >100 (crude) | Reaction monitored by TLC until complete disappearance of starting aldehyde |
| B: Oxidation | p-methylthio benzaldehyde + H2O2 + H2SO4 + sodium wolframate | 40–50 | 92.4 (overall two-step) | pH adjusted to 7–8 post-reaction, crystallization and drying at 50–60°C |
- Phase transfer catalysts used include tetrabutylammonium halides.
- Hydrogen peroxide concentration is typically 30–50%.
- Oxidation catalysts can vary: chromium sesquioxide, ruthenium trichloride, titanium oxide, etc., but sodium wolframate is preferred for its efficiency and environmental profile.
- The overall process is industrially viable with high purity (~99.8% by HPLC) and yield.
Conversion of p-Methylsulfonyl Benzaldehyde to [4-(4-Methylbenzenesulfonyl)phenyl]methanol
The aldehyde group in p-methylsulfonyl benzaldehyde is reduced to the corresponding benzyl alcohol:
- Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
- The reaction is typically carried out in protic solvents such as methanol or ethanol at controlled temperatures (0–25°C) to prevent over-reduction or side reactions.
- The reduction is straightforward and yields the desired benzylic alcohol with high selectivity.
Alternative Synthetic Routes and Considerations
- Some patents describe the preparation of related sulfonyl-substituted aromatic compounds via chlorosulfonation of toluene derivatives followed by oxidation and functional group transformations; however, these methods tend to be longer, less efficient, and environmentally less favorable.
- The method involving methylthio intermediates and their oxidation is preferred for its shorter reaction steps, higher yields, and lower environmental impact.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents & Catalysts | Conditions | Product | Yield & Purity |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | p-chlorobenzaldehyde | Sodium methyl mercaptide, tetrabutylammonium bromide | 30–50°C, aqueous phase transfer catalysis | p-methylthio benzaldehyde | >100% (crude) |
| 2 | Oxidation | p-methylthio benzaldehyde | H2O2, H2SO4, sodium wolframate | 40–50°C | p-methylsulfonyl benzaldehyde | 92.4% (two-step overall), purity 99.8% |
| 3 | Reduction | p-methylsulfonyl benzaldehyde | NaBH4 or catalytic hydrogenation | 0–25°C, protic solvent | This compound | High yield, high purity |
Research Findings and Industrial Relevance
- The described synthetic route is supported by multiple patent documents emphasizing industrial scalability, cost-effectiveness, and environmental considerations.
- The use of phase transfer catalysts and mild oxidation conditions reduces hazardous waste and improves operational safety.
- The overall process has been demonstrated to be suitable for large-scale production with consistent product quality.
Q & A
Q. What are the standard synthetic routes for [4-(4-Methylbenzenesulfonyl)phenyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via sulfonation of 4-methylbenzenesulfonyl chloride with a phenolic precursor, followed by reduction. For example:
- Sulfonation: React 4-methylbenzenesulfonyl chloride with 4-hydroxyphenylmethanol under basic conditions (e.g., pyridine or NaOH) to form the sulfonate ester intermediate.
- Reduction: Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to reduce the intermediate to the primary alcohol .
- Critical Factors: Excess sulfonyl chloride and controlled pH (~8–9) improve sulfonation efficiency. Reduction at low temperatures (0–5°C) minimizes side reactions.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks: δ 7.6–7.8 ppm (aromatic protons adjacent to sulfonyl), δ 4.6–4.8 ppm (–CH₂OH), and δ 2.4 ppm (methyl group on the sulfonyl ring) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 276.08) .
- FT-IR: Strong absorption bands at ~1150 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (–OH stretching) .
Advanced Research Questions
Q. What are the mechanistic insights into the sulfonation and reduction steps, and how can side products be mitigated?
- Methodological Answer:
- Sulfonation Mechanism: The reaction proceeds via nucleophilic aromatic substitution (NAS), where the phenolic oxygen attacks the electrophilic sulfur in 4-methylbenzenesulfonyl chloride. Steric hindrance from the methyl group can slow the reaction, requiring extended reaction times .
- Reduction Side Reactions: Over-reduction to the methylene (–CH₂–) or oxidation to the ketone can occur with excess LiAlH₄ or improper temperature control. Quenching with aqueous NH₄Cl and immediate purification via column chromatography (silica gel, ethyl acetate/hexane) minimizes degradation .
Q. How does the sulfonyl group influence the compound’s reactivity in further functionalization (e.g., esterification or cross-coupling)?
- Methodological Answer:
- Esterification: The –CH₂OH group reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with DMAP catalysis, yielding esters. The sulfonyl group is electron-withdrawing, reducing nucleophilicity of the alcohol and necessitating longer reaction times .
- Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids is feasible at the para position of the sulfonyl ring. Use Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF solvent at 80°C for 12 hours .
Q. What computational models predict the compound’s physicochemical properties, and how do they align with experimental data?
- Methodological Answer:
- DFT Calculations: Gaussian 09 with B3LYP/6-311+G(d,p) basis set predicts bond lengths (S–O: ~1.43 Å) and electrostatic potential maps, highlighting the sulfonyl group’s polarity .
- LogP Prediction: Computational tools (e.g., ChemAxon) estimate LogP ≈ 1.5, consistent with experimental HPLC retention times (C18 column, 70:30 MeOH/H₂O) .
Research Applications
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
- Methodological Answer:
- Antimicrobial Agents: The sulfonyl group enhances binding to bacterial enzymes (e.g., dihydrofolate reductase). Derivatives with appended heterocycles (e.g., triazoles) show MIC values of 2–8 µg/mL against S. aureus .
- Kinase Inhibitors: The alcohol moiety serves as a handle for conjugating ATP-mimetic groups. For example, coupling with pyrazolo[3,4-d]pyrimidine cores yields IC₅₀ values < 50 nM against EGFR .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer:
- Prodrug Design: Acetylation of the –OH group improves metabolic stability. Hydrolysis studies in PBS (pH 7.4, 37°C) show a half-life > 24 hours for the acetylated derivative .
- Nanoparticle Encapsulation: PLGA nanoparticles (150 nm diameter, PDI < 0.2) loaded with the compound exhibit sustained release over 72 hours in simulated body fluid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
